molecular formula C12H17BrN2 B1525309 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine CAS No. 1219964-45-0

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine

Cat. No.: B1525309
CAS No.: 1219964-45-0
M. Wt: 269.18 g/mol
InChI Key: UETUJWVCSWNDAH-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine is a heterocyclic organic compound that contains a bromine atom, a methyl group, and a piperidine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and 4-methylpiperidine.

    Bromination: The bromination of 4-methylpyridine is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring.

    Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with 4-methylpiperidine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Nucleophiles: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield this compound N-oxide.

    Reduction: Reduction may yield 4-methyl-2-(4-methyl-1-piperidinyl)-pyridine.

    Substitution: Substitution with an amine may yield 5-Amino-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine.

Scientific Research Applications

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activity against certain diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The piperidine ring and bromine atom may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine N-oxide: An oxidized derivative with different chemical properties.

    4-Methyl-2-(4-methyl-1-piperidinyl)-pyridine: A reduced derivative lacking the bromine atom.

    5-Chloro-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine: A similar compound with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the pyridine core and piperidine ring also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-7-10(2)11(13)8-14-12/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETUJWVCSWNDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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